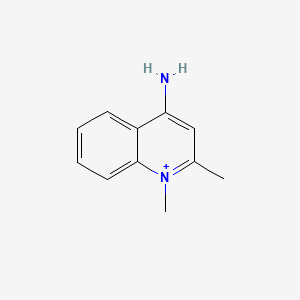

1,2-Dimethylquinolin-1-ium-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N2+ |

|---|---|

Molecular Weight |

173.23 g/mol |

IUPAC Name |

1,2-dimethylquinolin-1-ium-4-amine |

InChI |

InChI=1S/C11H12N2/c1-8-7-10(12)9-5-3-4-6-11(9)13(8)2/h3-7,12H,1-2H3/p+1 |

InChI Key |

LUHYAOUKGPHLIP-UHFFFAOYSA-O |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)C |

Synonyms |

1-MAQ 1-methyl-4-amino-2-methylquinolinium MAQ iodide |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dimethylquinolin 1 Ium 4 Amine and Its Analogs

Direct Synthesis Approaches

Direct synthesis strategies focus on constructing the 1,2-dimethylquinolin-1-ium-4-amine scaffold from acyclic or simpler cyclic precursors, integrating the key quaternization and amination steps within the main synthetic sequence.

Quaternization Strategies for Quinoline (B57606) Precursors

A primary and straightforward route to quinolinium salts is the quaternization of a pre-existing quinoline derivative. In the context of synthesizing this compound, this would typically involve the methylation of a 4-amino-2-methylquinoline precursor.

The quaternization is an SN2 reaction where the lone pair of electrons on the quinoline nitrogen atom attacks an electrophilic methyl group from a methylating agent. This reaction, a variant of the Menshutkin reaction, is a well-established method for preparing quaternary ammonium (B1175870) salts. Commonly employed methylating agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). Methyl iodide is particularly effective due to its high reactivity.

The general reaction is depicted below:

Figure 1: Quaternization of 4-amino-2-methylquinoline.

| Precursor | Methylating Agent | Solvent | Temperature | Product |

| 4-amino-2-methylquinoline | Methyl Iodide | Dichloromethane (B109758) | Room Temperature - 50°C | This compound iodide |

| 4-amino-2-methylquinoline | Dimethyl Sulfate | Sulfolane (B150427) | Room Temperature - 50°C | This compound methyl sulfate |

This is an interactive data table based on established chemical principles for analogous reactions.

The choice of solvent and temperature can influence the reaction rate and yield. While some quaternizations proceed efficiently at room temperature, gentle heating can often accelerate the process. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing potential side reactions or degradation.

Amination Reactions on Quinolinium Scaffolds

Introducing an amino group at the C4 position of a pre-formed 1,2-dimethylquinolin-1-ium (B13906745) salt is another direct synthetic approach. This typically involves a nucleophilic aromatic substitution (SNAr) reaction on a quinolinium salt bearing a suitable leaving group, such as a halide, at the 4-position.

The presence of the positively charged nitrogen atom in the quinolinium ring activates the C4 position towards nucleophilic attack. A variety of amine sources can be utilized for this transformation.

| Substrate | Aminating Agent | Catalyst/Conditions | Product |

| 4-Chloro-1,2-dimethylquinolin-1-ium salt | Ammonia | Heat | This compound |

| 4-Chloro-1,2-dimethylquinolin-1-ium salt | Formamide (B127407)/CuI | Heat | This compound |

| 4-Bromo-1,2-dimethylquinolin-1-ium salt | Secondary Amine | DMSO, 45°C | 4-(Dialkylamino)-1,2-dimethylquinolin-1-ium salt |

This interactive data table illustrates potential amination reactions based on analogous transformations. frontiersin.orgrsc.org

For instance, the reaction of a 4-chloro-1,2-dimethylquinolin-1-ium salt with an amine would proceed via nucleophilic attack at the C4 position, followed by the expulsion of the chloride ion. frontiersin.org More advanced methods, such as the Hartwig-Buchwald amination, could also be adapted for this purpose, potentially offering milder reaction conditions and broader substrate scope. frontiersin.org

Synthesis via Derivatization of Related Quinolinium Salts

This approach involves the synthesis of a quinolinium salt that is structurally similar to the target compound and then modifying it in one or more subsequent steps to install the desired functional groups.

Approaches from 1,2-Dimethylquinolin-1-ium Precursors

A common strategy begins with the readily accessible 1,2-dimethylquinolin-1-ium iodide, which is synthesized by the methylation of 2-methylquinoline (B7769805) (quinaldine) with methyl iodide. The subsequent challenge is the introduction of the 4-amino group.

This can be achieved by first introducing a functional group at the 4-position that can be later converted to an amino group. For example, nitration of the 1,2-dimethylquinolin-1-ium salt, followed by reduction of the resulting nitro group, would yield the desired 4-amino product.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 1,2-Dimethylquinolin-1-ium iodide | HNO₃/H₂SO₄ | Fe/HCl | This compound |

| 1,2-Dimethylquinolin-1-ium iodide | NaNO₂/HCl | SnCl₂/HCl | This compound |

This interactive data table outlines a potential synthetic route from a 1,2-dimethylquinolin-1-ium precursor.

Functional Group Transformations and Late-Stage Amination

Late-stage functionalization is a powerful strategy in chemical synthesis that involves introducing key functional groups at a late step in the synthetic sequence. In this context, a pre-functionalized quinolinium salt can undergo a transformation to introduce the 4-amino group.

An example would be the conversion of a 4-hydroxy-1,2-dimethylquinolin-1-ium salt to the corresponding 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The resulting 4-chloroquinolinium salt can then undergo nucleophilic substitution with an amine, as described in section 2.1.2.

Another approach involves the palladium-catalyzed amination of a halo-substituted quinolinium salt. researchgate.net For instance, a 4-bromo-1,2-dimethylquinolin-1-ium salt could be coupled with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that could be applied to the synthesis of this compound and its analogs. These methods often provide advantages in terms of efficiency, selectivity, and milder reaction conditions.

One such technique is C-H amination, which involves the direct conversion of a C-H bond into a C-N bond. nih.govfigshare.com While challenging, the direct amination of the C4-H bond of a 1,2-dimethylquinolin-1-ium salt would be a highly atom-economical approach. This could potentially be achieved using transition metal catalysis or photoredox catalysis. nih.gov

Furthermore, one-pot multi-component reactions, where multiple reactants are combined in a single vessel to form a complex product, could be envisioned for the synthesis of the quinoline core, which could then be quaternized and aminated. researchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the quinoline scaffold from simple starting materials in a single synthetic operation. These reactions are highly valued for their ability to reduce the number of purification steps, solvent waste, and energy consumption.

For the synthesis of polysubstituted quinolines, a modification of the Bohlmann-Rahtz reaction provides a one-pot, three-component cyclocondensation. This method combines a 1,3-dicarbonyl compound, ammonia, and an alkynone without the need for an additional acid catalyst, proceeding through a tandem Michael addition-heterocyclization with high regiochemical control. While not directly yielding the target compound, this strategy is foundational for creating substituted quinoline cores that can be further functionalized.

Another versatile one-pot approach involves the reaction of 2-aminobenzonitriles with ynones, which can proceed under transition-metal-free conditions to yield polysubstituted 4-aminoquinolines. This methodology is particularly relevant for the synthesis of the 4-aminoquinoline (B48711) core of the target molecule. Furthermore, copper-catalyzed three-component reactions have been developed for the synthesis of polysubstituted 4-aminoquinolines, demonstrating the utility of catalysis in MCRs. A notable example is the copper-catalyzed annulation of substituted benzonitriles, aryl-mesyliodinium salts, and ynamides, which provides a modular and atom-economical route to 2,3-disubstituted 4-aminoquinolines.

The following table summarizes representative one-pot multicomponent reactions for the synthesis of quinoline derivatives.

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| 1,3-Dicarbonyl compound, Ammonia, Alkynone | No additional acid catalyst | Polysubstituted pyridines (analogous to quinolines) | N/A |

| 2-Aminobenzonitriles, Ynones | Transition-metal-free | Polysubstituted 4-aminoquinolines | nih.gov |

| Substituted benzonitriles, Aryl-mesyliodinium salts, Ynamides | CuTC, Ethyl acetate, 75°C | 2,3-Disubstituted 4-aminoquinolines | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology is particularly advantageous for the synthesis of heterocyclic compounds like quinolines.

A key step in the synthesis of this compound is the N-alkylation of the quinoline nitrogen. Microwave irradiation has been successfully employed for the N-alkylation of various amines and azaheterocycles. For instance, the reaction of 4,7-dichloroquinoline (B193633) with a variety of primary and secondary amines in DMSO at 140°C or 180°C under microwave irradiation affords 4-aminoquinolines in good yields (80-95%) within short reaction times (20-30 minutes) nih.govresearchgate.net. This demonstrates the feasibility of introducing the amino group at the 4-position under microwave conditions.

Furthermore, a robust microwave-assisted strategy has been developed for the fusion of an N-methylated secondary amine with a 4-chloroquinoline (B167314) nucleus to access 4-N-methylaminoquinoline analogues acs.orgnih.gov. In an optimized procedure, 1.5 equivalents of the amine were reacted with 1 equivalent of 4,7-dichloroquinoline in the presence of 2 equivalents of phenol (B47542) under microwave irradiation at 50 W and 145°C for 30 minutes, resulting in a 60% yield of the desired product acs.orgnih.gov. Increasing the temperature beyond this point led to significant charring of the reaction mixture acs.orgnih.gov. This method is directly analogous to the final steps required for the synthesis of the target compound.

The table below provides examples of microwave-assisted reactions relevant to the synthesis of 4-aminoquinoline derivatives.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 4,7-Dichloroquinoline, Various amines | DMSO, 140-180°C, 20-30 min | 4-Aminoquinolines | 80-95% | nih.govresearchgate.net |

| 4,7-Dichloroquinoline, N-methylated secondary amine | Phenol, 50 W, 145°C, 30 min | 4-N-Methylamino-7-chloroquinoline | 60% | acs.orgnih.gov |

Catalytic Methodologies in Quinoline-based Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems have been developed for the synthesis of the quinoline core.

Palladium-catalyzed reactions are prominent in this area. For instance, a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-one with amines provides a route to 4-aminoquinolines nih.gov. This reaction utilizes Pd(OAc)₂ with Cu(OAc)₂ as an oxidant and 1,10-phenanthroline (B135089) as a ligand in pivalic acid at 140°C nih.gov. Copper catalysis is also significant, with CuI being used for the introduction of an unsubstituted amine group at the 4-position of quinolines from 4-halidequinolines using formamide as the amine source nih.gov.

Molecular iodine has been employed as an environmentally benign catalyst for the synthesis of various heterocyclic scaffolds. An ultrasonic-assisted, molecular iodine-catalyzed three-component coupling of 2-aminopyridine (B139424) derivatives, acetophenones, and dimedone in water has been reported for the synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds, showcasing the potential of iodine in facilitating complex cyclizations nih.gov. While not a direct synthesis of quinolines, this methodology highlights the utility of iodine in heterocycle synthesis.

The classic and most direct method for creating the quinolinium salt is the N-alkylation of the quinoline ring, a type of Menshutkin reaction. This is typically achieved by treating the parent heterocycle, in this case, a 2-methyl-4-aminoquinoline, with a methylating agent such as methyl iodide or dimethyl sulfate . The synthesis of 1,2-Dimethylquinolin-1-ium iodide from 2-methylquinoline and methyl iodide can be carried out in solvents like dichloromethane or sulfolane at temperatures ranging from room temperature to 50°C, with reaction times of 12 to 20 hours .

The following table details various catalytic approaches for quinoline synthesis.

| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |

| Dehydrogenative Aromatization | Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline | 2,3-Dihydroquinolin-4(1H)-one, Amines | 4-Aminoquinolines | nih.gov |

| N-Arylation | CuI, Formamide | 4-Halidequinolines | 4-Aminoquinolines | nih.gov |

| N-Alkylation (Menshutkin Reaction) | Methyl iodide or Dimethyl sulfate | 2-Methylquinoline | 1,2-Dimethylquinolin-1-ium iodide |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of quinolines and their derivatives is crucial for developing sustainable and environmentally friendly processes. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. One-pot multicomponent reactions are inherently atom-economical as they combine multiple reactants in a single step, minimizing the formation of byproducts. For example, the copper-catalyzed [2 + 2 + 2] annulation for the synthesis of 2,3-disubstituted 4-aminoquinolines is noted for its high atom economy nih.gov.

Waste minimization is closely linked to atom economy. By designing synthetic routes with high atom economy, the generation of waste is inherently reduced. Furthermore, the use of catalytic rather than stoichiometric reagents significantly minimizes waste. For instance, employing catalytic amounts of palladium or copper in quinoline synthesis is a greener alternative to using stoichiometric amounts of reagents that would end up as waste.

Solvent Selection and Alternative Media (e.g., Ionic Liquids, Water)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The ideal green solvent is non-toxic, readily available, recyclable, and has a low environmental footprint.

Water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance. Molecular iodine-catalyzed syntheses of heterocyclic compounds have been successfully carried out in water, demonstrating its utility as a green reaction medium nih.gov.

Ionic liquids are another class of alternative solvents that have gained attention due to their low vapor pressure, thermal stability, and potential for recyclability. While not explicitly detailed for the synthesis of the target compound, their application in related heterocyclic syntheses suggests their potential as a greener alternative to volatile organic compounds.

The following table highlights the use of greener solvents in quinoline synthesis.

| Green Solvent | Reaction Type | Advantages | Reference |

| Water | Iodine-catalyzed heterocycle synthesis | Non-toxic, non-flammable, abundant | nih.gov |

| DMSO | Microwave-assisted SNAr | Effective for microwave heating | nih.govresearchgate.net |

| Ethanol | Microwave-assisted synthesis of quinoline derivatives | Renewable, less toxic than many organic solvents | rsc.org |

Energy Efficiency in Reaction Design

The synthesis of 4-aminoquinolines via microwave-assisted SNAr reactions, for example, is completed in 20-30 minutes, a fraction of the time required for conventional heating nih.govresearchgate.net. Similarly, the microwave-assisted fusion of N-methylated amines with 4-chloroquinolines is accomplished in just 30 minutes acs.orgnih.gov. These examples underscore the significant energy savings that can be achieved through the adoption of microwave technology in the synthesis of this compound and its analogs.

Mechanistic Investigations of Reactions Involving 1,2 Dimethylquinolin 1 Ium 4 Amine

Reaction Kinetics and Rate-Determining Steps

Kinetic studies are instrumental in elucidating reaction mechanisms by providing information about the rates of reaction and the factors that influence them. For reactions involving 1,2-Dimethylquinolin-1-ium-4-amine, the rate law, which describes the mathematical relationship between the reaction rate and the concentration of reactants, is a key piece of information.

While specific kinetic data for reactions of this compound are not extensively documented in publicly available literature, we can infer potential kinetic behaviors based on analogous systems. For instance, in nucleophilic substitution reactions, the rate-determining step is often the initial attack of the nucleophile or the formation of a carbocation intermediate.

A hypothetical reaction of this compound with a nucleophile (Nu⁻) could be studied to determine its rate law.

Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this reaction is not available in the provided search results.

Detailed Mechanistic Pathways (e.g., SN1, SN2, Addition-Elimination)

Several mechanistic pathways can be proposed for reactions involving this compound, depending on the nature of the reactants and reaction conditions.

SN2 Mechanism: The bimolecular nucleophilic substitution (SN2) mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. leah4sci.com This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. youtube.com In the case of this compound, nucleophilic attack could potentially occur at the methyl group on the quaternized nitrogen.

SN1 Mechanism: The unimolecular nucleophilic substitution (SN1) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate in the rate-determining step. youtube.commasterorganicchemistry.com This pathway is favored by substrates that can form stable carbocations and by the use of weak nucleophiles in polar protic solvents. youtube.com For this compound, an SN1 pathway is less likely to occur at the N-methyl group.

Addition-Elimination Mechanism: Reactions at the quinolinium ring itself, particularly nucleophilic aromatic substitution, are likely to proceed via an addition-elimination mechanism. The electron-withdrawing effect of the quaternized nitrogen makes the quinolinium ring susceptible to nucleophilic attack. The nucleophile adds to an electron-deficient carbon atom, forming a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of a leaving group.

Role of Amine Functionality in Reactivity

The 4-amino group (–NH₂) plays a significant role in the reactivity of this compound. As an electron-donating group, it can influence the electron density of the quinolinium ring system.

The amino group can act as a nucleophile itself or can modulate the reactivity of the ring towards electrophiles and nucleophiles. Its presence can direct incoming electrophiles to specific positions on the ring and can activate the ring towards certain types of reactions. For instance, the amino group can be acylated or alkylated, providing a route to further functionalization of the molecule.

Influence of Quaternized Nitrogen on Electron Density and Reaction Sites

The quaternization of the nitrogen atom in the quinoline (B57606) ring system has a profound effect on the molecule's electronic properties and reactivity. The positive charge on the nitrogen atom makes the quinolinium ring electron-deficient. This has several important consequences:

Activation towards Nucleophilic Attack: The electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles. The positive charge is delocalized over the ring system, creating electrophilic sites.

Increased Acidity of Protons: The protons on the carbon atoms of the quinolinium ring, particularly those at the 2- and 4-positions, are more acidic due to the electron-withdrawing effect of the quaternized nitrogen. This facilitates reactions involving deprotonation at these positions.

Stabilization of Anionic Intermediates: The positive charge on the nitrogen can stabilize negatively charged intermediates formed during the course of a reaction.

Calculated Electron Density Distribution in a Quaternized Quinolinium System

| Atom/Position | Relative Electron Density |

| N1 (Quaternized) | Low |

| C2 | Low |

| C4 | Low |

| C5 | High |

| C8 | High |

Disclaimer: This table represents a qualitative prediction based on general chemical principles, as specific computational data for this compound was not found in the search results.

Intermediate Characterization and Trapping Studies

The direct observation and characterization of reactive intermediates are crucial for confirming a proposed reaction mechanism. In the context of reactions involving this compound, this could involve spectroscopic techniques or trapping experiments.

For instance, in a reaction proposed to proceed through an addition-elimination pathway, the intermediate Meisenheimer-like complex might be detectable under certain conditions (e.g., at low temperatures) using techniques like NMR or UV-Vis spectroscopy.

Spectroscopic and Structural Elucidation of this compound

The comprehensive structural analysis of novel heterocyclic compounds is foundational to understanding their chemical behavior and potential applications. For the cationic species this compound, a detailed examination using advanced spectroscopic techniques provides a deep understanding of its three-dimensional structure, connectivity, and electronic properties. This article focuses on the in-depth analysis of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic and Structural Elucidation Studies Beyond Basic Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Absorption and Emission Characteristics

N-alkylated 4-aminoquinolinium salts are known to exhibit distinct absorption and emission spectra. The absorption spectra are typically characterized by bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the quinolinium ring system. The position of the 4-amino group, an electron-donating substituent, significantly influences the electronic structure and, consequently, the absorption and emission properties.

The emission spectra of these compounds are often sensitive to the molecular environment. For instance, in related amino-substituted quinolines, fluorescence is a prominent feature. The N-methylation of an aminoquinoline derivative can influence its photophysical properties, affecting Stokes' shifts and fluorescence quantum yields, particularly in response to solvent polarity nih.gov. Generally, 4-amino substituted 1,8-naphthalimides, which share some structural similarities in terms of an amino group on an aromatic system, show fluorescence that can be highly sensitive to the solvent environment mtak.hu.

Fluorosolvatochromism and Environmental Effects on Photophysical Behavior

Fluorosolvatochromism, the change in fluorescence emission color with the polarity of the solvent, is a characteristic feature of many quinolinium-based dyes and other donor-acceptor aromatic compounds. This phenomenon arises from changes in the dipole moment of the molecule upon excitation to the singlet excited state. In polar solvents, the excited state is stabilized, leading to a red shift (bathochromism) in the emission spectrum.

For compounds with an amino group, which acts as an electron donor, and a positively charged quinolinium ring, which acts as an electron acceptor, a significant intramolecular charge transfer (ICT) character is expected in the excited state. This ICT nature makes the photophysical properties highly sensitive to the solvent's polarity and hydrogen bonding capacity. For example, the photophysical properties of certain 4-amino-1,8-naphthalimide (B156640) derivatives, which also possess an amino donor group on an aromatic system, are shown to vary greatly with solvent polarity and hydrogen-bonding ability mtak.hu.

Quantum Yield Determinations

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing fluorescent compounds. For N-alkylated quinolinium salts, the quantum yield can be influenced by several factors, including the nature and position of substituents on the quinoline ring, the solvent, and the presence of quenchers.

In related systems, such as 3-aminoquinoline, N-methylation has been shown to affect the quantum yield, with exceptionally low values observed in apolar solvents nih.gov. For other amino-substituted aromatic systems, the quantum yield of fluorescence can be weak due to faster non-radiative deactivation pathways of the excited singlet state mtak.hu. The determination of quantum yields is typically performed relative to a well-characterized standard.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and elucidating the molecular structure of compounds. For a molecule like this compound, the vibrational spectra would be expected to show characteristic bands for the quinolinium ring, the amino group, and the methyl groups.

Quinolinium Ring Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinolinium ring would be observed in the 1650-1400 cm⁻¹ region. Ring breathing modes and other skeletal vibrations would be found at lower wavenumbers.

Amino Group Vibrations: The N-H stretching vibrations of the primary amino group would give rise to bands in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) mode is expected around 1600 cm⁻¹.

Methyl Group Vibrations: The C-H stretching vibrations of the methyl groups would be observed in the 3000-2850 cm⁻¹ region. The characteristic bending vibrations would appear around 1450 cm⁻¹ and 1375 cm⁻¹.

The synthesis and spectroscopic characterization of related compounds like 7-amino-4-methyl-quinolin-2(1H)-one have utilized FT-IR to identify these key functional groups ajol.info.

X-ray Crystallography for Solid-State Structure

Determination of Bond Lengths, Angles, and Dihedral Angles

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and dihedral angles. While a crystal structure for this compound is not available, studies on related quinolinium salts provide insight into the expected structural features.

For instance, the crystal structures of 7-amino-2,4-dimethylquinolinium salts with various anions have been determined, confirming the protonation at the quinoline nitrogen and revealing extensive hydrogen bonding networks researchgate.net. In the crystal structure of formamidinium iodide, the C-N bond lengths were found to be around 1.30 Å nih.gov. In a tetraphenylammonium salt, the N-C(sp²) bond length was determined to be approximately 1.53 Å nih.gov. These values provide a general reference for the expected bond lengths in the cationic part of the target molecule. The planarity of the quinolinium ring and the orientation of the substituents would be determined by the dihedral angles. Intermolecular interactions such as hydrogen bonding involving the amino group and π-π stacking of the quinolinium rings would also be revealed by X-ray crystallography.

Analysis of Crystal Packing and Supramolecular Assembly

The solid-state structure of 1,2-Dimethylquinolin-1-ium (B13906745) salts is a highly ordered supramolecular assembly directed by a combination and hierarchy of different intermolecular forces. The crystal lattice is primarily organized by strong electrostatic attractions between the positively charged 1,2-Dimethylquinolin-1-ium cation and the negatively charged counter-ion (such as iodide or chloride). This fundamental ion-ion interaction establishes a stable, three-dimensional ionic lattice where each ion is surrounded by several ions of the opposite charge.

Layered upon these dominant electrostatic forces are weaker, more directional non-covalent interactions that refine the precise arrangement and orientation of the ions within the crystal. These interactions include various forms of hydrogen bonding and π-interactions, which collectively result in a densely packed and well-defined crystalline architecture. In related heterocyclic salts, these forces can lead to the formation of distinct hydrophobic and hydrophilic regions within the crystal structure. nih.gov

Detailed research findings on the key intermolecular forces are outlined below:

Weak Hydrogen Bonding: The anion in the salt structure frequently serves as a hydrogen bond acceptor. Weak C–H···Anion hydrogen bonds are commonly observed, involving the more acidic aromatic protons and the methyl protons of the 1,2-Dimethylquinolin-1-ium cation. These directional interactions play a crucial role in determining the specific orientation of the cations relative to the anions. In the crystal structure of the closely related compound, 3-Acetyl-2,4-dimethylquinolin-1-ium chloride, a distinct N—H···Cl hydrogen bond links the cation and anion. nih.gov

π–π Stacking and Cation-π Interactions: The planar, electron-rich quinolinium ring system facilitates π-π stacking interactions between adjacent cations. These interactions are a significant cohesive force in the crystal packing. For instance, in the structure of 3-Acetyl-2,4-dimethylquinolin-1-ium chloride, π–π interactions are observed between the C6 and pyridinium (B92312) rings of inversion-related quinolinium residues, resulting in the formation of four-ion aggregates. nih.gov The inter-centroid distance for this interaction was measured at 3.6450 (9) Å. nih.gov

The interplay of these varied interactions is fundamental to the field of crystal engineering, where hydrogen and halogen bonds are used to assemble molecules into extended 1-D and 2-D architectures. nih.gov

Interactive Data Tables

Table 1: Key Intermolecular Interactions in 1,2-Dimethylquinolin-1-ium Salt Crystals

| Interaction Type | Description | Key Moieties Involved |

| Ion-Ion Interaction | Strong electrostatic attraction that forms the primary ionic lattice. | 1,2-Dimethylquinolin-1-ium cation and the counter-ion (e.g., I⁻, Cl⁻). |

| Weak Hydrogen Bonding | Directional interactions where the anion acts as a hydrogen bond acceptor. | Cation C–H groups (aromatic and methyl) as donors; Anion as acceptor. |

| π–π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent quinolinium cations. nih.gov | Quinolinium ring systems of neighboring cations. |

| C–H···π Interactions | A C–H bond from one cation interacts with the π-electron system of an adjacent quinolinium ring. | Cation C–H groups and the π-face of the quinolinium ring. |

Table 2: Representative Crystallographic Data from Related Dimethylquinolinium Salts

| Interaction / Parameter | Measurement | Compound Note |

| π–π Interaction Distance | 3.6450 (9) Å | Inter-centroid distance between C6 and pyridinium rings in 3-Acetyl-2,4-dimethylquinolin-1-ium chloride. nih.gov |

| Bond Length, C3–C4 | ~1.37 Å | Representative value for the quinolinium ring system. |

| Bond Length, C4–C4a | ~1.41 Å | Representative value for the quinolinium ring system. |

| Bond Angle, N1–C2–C3 | ~121.0° | Representative value for the quinolinium ring system. |

Computational and Theoretical Chemistry of 1,2 Dimethylquinolin 1 Ium 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be central to characterizing the fundamental properties of 1,2-Dimethylquinolin-1-ium-4-amine. These calculations typically involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation approximately.

A primary step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. From this optimized geometry, key electronic properties can be calculated.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state, facilitating charge transfer. For instance, in a study of the parent compound quinoline (B57606), the HOMO-LUMO gap was calculated to be approximately 4.83 eV, indicating significant stability but with the potential for charge transfer interactions that are responsible for its bioactivity. nih.gov For substituted quinolinium derivatives, this gap can be tuned by the nature and position of the substituents.

Table 1: Illustrative Electronic Properties Calculated for a Related Quinoline Derivative (Data is for illustrative purposes and not for this compound)

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.646 eV | Energy of the outermost electron-donating orbital. |

| LUMO Energy | -1.816 eV | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Gap (ΔE) | 4.83 eV | Indicator of chemical reactivity and stability. nih.gov |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts are valuable for assigning the signals in an experimental spectrum to specific atoms in the molecule. For this compound, calculations would predict the chemical shifts for the two methyl groups, the protons and carbons of the quinolinium core, and the amine protons, helping to confirm the N-methylation and the substitution pattern.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. The results, including absorption wavelengths (λmax) and oscillator strengths (f), can be compared to an experimental UV-Vis spectrum to understand the electronic transitions, which are often of π→π* character in aromatic systems like quinolinium.

IR (Infrared): DFT can compute the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The calculated IR spectrum can be compared with an experimental one to identify characteristic functional group peaks, such as N-H stretching for the amine group, C=N and C=C stretching for the quinolinium ring, and C-H vibrations. A scaling factor is often applied to the calculated frequencies to better match experimental values due to approximations in the theory and the neglect of anharmonicity.

Table 2: Illustrative Predicted Spectroscopic Data (Conceptual)

| Spectroscopy | Predicted Parameter | Information Gained for this compound |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ, ppm) | Assignment of protons on the aromatic ring and methyl groups. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Assignment of carbon atoms in the quinolinium core and methyl groups. |

| UV-Vis (TD-DFT) | λmax (nm) | Wavelengths of maximum absorption, related to π→π* transitions. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are not captured by static DFT calculations. MD simulations would be particularly useful for understanding the behavior of this compound in a biological or solution-phase environment.

While the quinolinium ring system is largely rigid, substituents can have conformational flexibility. MD simulations can explore the rotational freedom of the 4-amino group and the methyl groups.

Rotational Barriers: For the C(4)-N bond of the amino group, there could be a rotational barrier due to steric hindrance or electronic effects from the adjacent part of the ring. N.m.r. studies on analogous dimethylamino-substituted heterocycles have indicated measurable barriers to rotation. Computational methods can quantify this energy barrier by calculating the energy profile as the dihedral angle of the amino group is systematically rotated. This provides insight into the preferred orientation of the amino group relative to the quinolinium ring.

MD simulations excel at modeling how a solute interacts with solvent molecules. To study this compound in an aqueous environment, the molecule would be placed in a simulation box filled with water molecules. The simulation would track the interactions over time, revealing:

Solvation Shell: How water molecules arrange themselves around the charged quinolinium ion and the polar amino group.

Hydrogen Bonding: The dynamics of hydrogen bonds forming between the amine group's protons and water molecules, and between water and the nitrogen atoms of the heterocyclic system.

Ion Pairing: In the presence of a counter-ion (e.g., iodide, chloride), simulations could explore the dynamics of ion-pairing in solution.

Intermolecular Interactions and Non-Covalent Forces

The biological activity and physical properties of a molecule are often governed by its non-covalent interactions with its surroundings, such as a protein receptor or solvent molecules. For this compound, these forces are critical.

Ion-Dipole and Charge-Dipole Interactions: As a cation, the most significant interaction with a polar molecule like water would be the strong ion-dipole force.

Hydrogen Bonding: The 4-amino group can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring (if not quaternized) could act as an acceptor. These interactions are crucial for its solubility and binding to biological targets.

π-Stacking: The flat, aromatic quinolinium ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein binding site.

Cation-π Interactions: The positive charge of the quinolinium ring can form a strong, favorable interaction with the electron-rich face of an aromatic ring.

These interactions can be analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis on a model system (e.g., the compound interacting with a single water molecule or a benzene (B151609) molecule) to quantify their strength and nature.

Hydrogen Bonding Networks (e.g., N-H...O, C-H...O)

Hydrogen bonds are crucial directional interactions that dictate molecular recognition and self-assembly processes. In the context of this compound, both conventional and unconventional hydrogen bonds play a significant role in its interaction with other molecules, particularly in biological systems or crystal structures.

The primary amine group (-NH₂) at the 4-position is a potent hydrogen bond donor. It can form strong N-H···O or N-H···N bonds with suitable acceptor atoms. Similarly, the methyl groups and the aromatic C-H groups on the quinolinium ring can act as weaker C-H···O or C-H···π hydrogen bond donors. These interactions, although weaker, are numerous and collectively contribute significantly to the stability of molecular complexes. nih.govyoutube.com

Computational studies on similar heterocyclic systems demonstrate that hydrogen bonds involving multiple donors or acceptors (multiplex or over-coordinated H-bonds) can be substantially stronger than single donor-acceptor bonds. nih.gov For instance, the interaction of a carbonyl oxygen with multiple donors, including N-H and C-H groups, can increase bond enthalpy significantly. nih.gov Density Functional Theory (DFT) calculations are a powerful tool for quantifying the energetics of these interactions. nih.gov In crystal structures, these hydrogen bonds often create extensive two-dimensional or three-dimensional networks, linking cations and anions or molecules into a stable supramolecular assembly. nih.gov

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Enthalpy (kcal/mol) | Reference System |

|---|---|---|---|

| Canonical N-H···O | ~1.95 | ~4-6 | Peptide models nih.gov |

| Multiplex (Serine) OH···O=C (i-4) | - | +5.8 (relative to canonical) | Transmembrane helices nih.gov |

| C-H···O | ~2.2-2.8 | ~1-3 | Arene/perfluoroarene crystals rsc.org |

| N-H···O (in crystal lattice) | ~2.8-3.1 (N···O) | - | Thiouron-1-ium nitrate (B79036) nih.gov |

Pi-Stacking Interactions (e.g., pi-pi, C-H...pi)

The extended aromatic system of the quinolinium core in this compound makes it highly susceptible to π-stacking interactions. These non-covalent interactions are fundamental to the structure of DNA, protein folding, and the binding of ligands to receptors. mdpi.comnih.gov They arise from a combination of electrostatic, induction, and dispersion forces. youtube.com

π-π Stacking: This involves the face-to-face or offset arrangement of aromatic rings. In quinolinium derivatives, stacking can occur between two cations or between the cation and another aromatic molecule. The interaction energy is highly dependent on the geometry (sandwich vs. T-shaped vs. parallel-displaced) and the electronic nature of the interacting rings. nih.govyoutube.com Studies on indole (B1671886) systems, which are structurally related to the quinoline core, show that substituents can significantly tune the stacking energy. nih.gov

C-H···π Interactions: These occur when an aliphatic or aromatic C-H bond points towards the face of the π-system. The methyl groups on the this compound cation are potential donors for such interactions. These are generally weaker than π-π stacking but are ubiquitous in stabilizing crystal packing and ligand-protein complexes. researchgate.net

Computational analyses, often using Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio methods, can dissect the contributions of electrostatics, exchange, induction, and dispersion to the total interaction energy, providing a balanced description of these forces. youtube.com For related heterocyclic systems, π-π stacking interactions have been identified with centroid-centroid distances typically ranging from 3.4 to 3.8 Å. mdpi.comresearchgate.net

| Interaction Type | Typical Centroid-Centroid Distance (Å) | Interaction Energy (kcal/mol) | Example System |

|---|---|---|---|

| Parallel-Displaced π-π | 3.4 - 3.8 | -2 to -5 | Benzene Dimer youtube.com |

| T-shaped π-π | ~5.0 | -1 to -3 | Benzene Dimer youtube.com |

| (Oxadiazole)···(Pyridine) π-π | 3.58 - 3.75 | - | N-pyridyl ureas mdpi.com |

| C-H···π | - | -0.5 to -1.5 | General Aromatic Systems researchgate.net |

Quantum Chemical Descriptors for Reactivity and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a suite of descriptors that quantify the electronic structure, reactivity, and properties of a molecule. researchgate.netresearchgate.net For this compound, these descriptors offer a theoretical basis for understanding its chemical behavior.

HOMO and LUMO (Frontier Molecular Orbitals): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). derpharmachemica.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. derpharmachemica.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions prone to electrophilic and nucleophilic attack. Red/yellow areas indicate negative potential (electron-rich, attractive to cations), while blue areas indicate positive potential (electron-poor, attractive to anions). nih.gov For this compound, the region around the amine group would be expected to have negative potential, while the positively charged quinolinium ring would show positive potential.

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These concepts from Conceptual DFT provide a quantitative scale for reactivity. derpharmachemica.com

DFT calculations on substituted quinolines and related nitrogen heterocycles have successfully correlated these descriptors with experimental observations of reactivity and redox properties. researchgate.netnih.gov

| Descriptor | Definition | Typical Value Range (eV) | Significance |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -5 to -7 | Electron-donating ability derpharmachemica.com |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1 to -3 | Electron-accepting ability derpharmachemica.com |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | ~2 to 5 | Chemical reactivity, stability nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~1 to 2.5 | Resistance to change in electron configuration researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | - | Global electrophilic nature nih.gov |

Derivatization and Functionalization Strategies

Modification of the Amine Group

The primary amine at the C4 position is a key handle for introducing a wide range of functional groups through well-established nitrogen chemistry.

Acylation: The 4-amino group can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction converts the primary amine into a more complex amide functionality. The reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine (B128534), for instance, results in pyridin-4-yl α-substituted acetamide (B32628) products in moderate to high yields nih.gov. While specific studies on 1,2-Dimethylquinolin-1-ium-4-amine are not detailed in the available literature, the general reactivity of amino-heterocycles suggests that similar transformations are feasible. These acylation reactions would introduce carbonyl-containing moieties, potentially modulating the compound's electronic properties and biological interactions.

Alkylation: N-alkylation of the 4-amino group can be achieved using alkyl halides or other alkylating agents. Such reactions would yield secondary or tertiary amines, depending on the reaction conditions and stoichiometry of the reagents. For example, nickel-catalyzed enantioconvergent deaminative alkylation has been reported for α-amino acid derivatives using unactivated olefins, showcasing a modern approach to C-N bond functionalization that could potentially be adapted for aminoquinolines thieme-connect.deresearchgate.net. Traditional methods involving direct alkylation with alkyl halides are also applicable.

Arylation: The introduction of aryl groups onto the 4-amino position can be accomplished through methods like Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions. Palladium(II) trifluoroacetate (B77799) has been used to catalyze the C-arylation of N,N-disubstituted hydantoins by aryl iodides, indicating the utility of palladium catalysis in functionalizing nitrogen-containing heterocycles organic-chemistry.org. Direct decarboxylative arylation of α-amino acids has also been achieved via photoredox catalysis, offering a pathway to benzylic amine architectures from abundant precursors nih.gov. These methods could be applied to synthesize N-aryl derivatives of this compound, creating extended π-conjugated systems.

Table 1: Representative Amine Functionalization Reactions This table is illustrative and based on general reactions of amino-heterocycles, as specific data for this compound is not readily available.

| Reaction Type | Reagent Example | Product Type | Potential Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-(1,2-dimethylquinolin-1-ium-4-yl)acetamide | Base (e.g., pyridine), inert solvent |

| Alkylation | Methyl Iodide | 4-(dimethylamino)-1,2-dimethylquinolin-1-ium | Base (e.g., K₂CO₃), polar solvent |

| Arylation | Phenylboronic Acid | 1,2-dimethyl-4-(phenylamino)quinolin-1-ium | Pd catalyst, base, solvent (e.g., Toluene) |

The primary amine of this compound can undergo condensation reactions with various aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid and involves the elimination of a water molecule. Schiff bases are a versatile class of compounds with significant applications in coordination chemistry and materials science.

The synthesis of Schiff bases from 4-aminoantipyrine (B1666024), a compound also featuring a reactive primary amine on a heterocyclic core, has been extensively studied. These are prepared by the condensation reaction with various substituted benzaldehydes. nih.govresearchgate.net For example, new Schiff bases have been synthesized from 4-aminoantipyrine and evaluated for their biological activities. nih.govnih.gov The general procedure involves refluxing an ethanolic solution of the amine with the corresponding aldehyde. unn.edu.ng This straightforward methodology is expected to be directly applicable to this compound to generate a library of novel Schiff base derivatives.

Table 2: Examples of Aldehydes for Schiff Base Formation This table presents potential reactants for forming Schiff bases with this compound.

| Aldehyde | Resulting Schiff Base Moiety |

|---|---|

| Benzaldehyde | N-benzylidene-1,2-dimethylquinolin-1-ium-4-amine |

| Salicylaldehyde | 2-(((1,2-dimethylquinolin-1-ium-4-yl)imino)methyl)phenol |

| 4-Dimethylaminobenzaldehyde | N-(4-(dimethylamino)benzylidene)-1,2-dimethylquinolin-1-ium-4-amine |

| Vanillin | 4-(((1,2-dimethylquinolin-1-ium-4-yl)imino)methyl)-2-methoxyphenol |

Substitutions on the Quinolinium Ring System

Beyond the amine group, the quinolinium ring itself can be functionalized, although the presence of the quaternary nitrogen and the amino group significantly influences the reactivity and regioselectivity of these reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In the case of quinoline (B57606), electrophilic attack preferentially occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring, which is deactivated by the electronegative nitrogen atom. The favored positions for substitution are C5 and C8, as attack at these positions leads to more stable cationic intermediates. quimicaorganica.org

For this compound, the situation is more complex. The permanently cationic pyridinium (B92312) part of the ring is strongly deactivating towards electrophiles. Conversely, the 4-amino group is a powerful activating group that directs electrophiles to the ortho and para positions. In this structure, the positions ortho to the amine are C3 and C5, and the para position is C7. Therefore, a competition exists between the deactivating effect of the quinolinium nitrogen and the activating, directing effect of the amino group. Electrophilic substitution, if successful, would most likely occur at the C5 or C7 positions on the carbocyclic ring. Common SEAr reactions include nitration, halogenation, and sulfonation. libretexts.org

Nucleophilic aromatic substitution (SNAr) is less common on electron-rich aromatic rings but is facilitated by the presence of strong electron-withdrawing groups. The positively charged quinolinium nitrogen makes the ring system highly electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions.

While the target molecule already possesses an amino group at C4, this strategy is highly relevant for the synthesis of its precursors and for introducing further diversity. For instance, the synthesis of 4-aminoquinoline (B48711) derivatives often proceeds via the reaction of a 4-chloroquinoline (B167314) with a suitable amine. nih.gov Similarly, starting with a halogenated derivative of this compound (e.g., a 7-chloro or 5-bromo derivative), one could perform SNAr reactions with various nucleophiles (e.g., alkoxides, thiolates, or other amines) to introduce new functional groups onto the carbocyclic ring. The synthesis of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines has been achieved starting from 4-chloroquinoline, demonstrating the utility of quinolinium salts as intermediates for diversification via nucleophilic attack. nih.gov

Synthesis of Conjugated Systems

Creating extended conjugated systems based on the this compound scaffold is a promising strategy for developing novel materials, such as fluorescent dyes or organic electronics. This can be achieved by forming new carbon-carbon or carbon-heteroatom bonds on the quinolinium ring.

Modern cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are powerful tools for this purpose. These reactions typically require a halogenated precursor of the quinolinium salt. For example, a bromo- or iodo-substituted derivative of this compound (e.g., at C5, C6, C7, or C8) could be coupled with a variety of boronic acids, alkenes, or terminal alkynes under palladium catalysis. A protocol for the direct C-H arylation of 1,3,4-thiadiazoles using a Pd/Cu-catalyzed system with aryl iodides, bromides, and triflates has been described, showcasing a pathway that could be explored for the direct arylation of the quinolinium ring, potentially avoiding the need for pre-halogenation. nih.gov Such reactions would extend the π-system of the molecule, significantly altering its optical and electronic properties.

Formation of Styryl Dyes and Related Chromophores

The synthesis of styryl dyes from this compound is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of the active methyl group at the 2-position of the quinolinium salt with an aromatic aldehyde. The 4-amino group on the quinoline ring acts as a strong electron-donating group, which can enhance the reactivity of the 2-methyl group and influence the spectral properties of the resulting dye.

The general reaction scheme involves the deprotonation of the 2-methyl group by a weak base, such as piperidine (B6355638) or triethylamine, to form a reactive methylene (B1212753) base. This nucleophile then attacks the carbonyl carbon of the aromatic aldehyde, followed by dehydration to yield the styryl dye. The choice of the aromatic aldehyde is a critical factor in determining the final color and photophysical properties of the dye. Aldehydes with electron-donating or electron-withdrawing substituents can be used to tune the absorption and emission wavelengths of the resulting chromophore.

While specific examples detailing the synthesis of styryl dyes directly from this compound are not extensively documented in publicly available literature, the general synthetic route for analogous 2-methylquinolinium salts is well-established. For instance, the condensation of other 2-methylquinolinium salts with various aromatic aldehydes has been shown to produce styryl dyes with a wide range of colors. nih.govnih.gov

Table 1: Representative Knoevenagel Condensation for the Synthesis of Styryl Dyes from 2-Methylquinolinium Salts

| Quaternary Salt Precursor | Aromatic Aldehyde | Base/Catalyst | Solvent | Resulting Styryl Dye (General Structure) |

| 1-Alkyl-2-methylquinolinium halide | Substituted Benzaldehyde | Piperidine/Triethylamine | Ethanol/Pyridine (B92270) | 1-Alkyl-2-(substituted styryl)quinolinium halide |

| 1,2-Dimethylquinolin-1-ium (B13906745) salt | p-Dimethylaminobenzaldehyde | Piperidine | Ethanol | 1,2-Dimethyl-4-amino-2-(p-dimethylaminostyryl)quinolin-1-ium salt |

The resulting styryl dyes are characterized by a conjugated π-system that extends from the quinoline ring to the aromatic ring of the aldehyde. This extended conjugation is responsible for their strong absorption in the visible region of the electromagnetic spectrum. The 4-amino group on the quinoline ring can further enhance the intramolecular charge transfer (ICT) character of the dye, which can lead to interesting solvatochromic and fluorescence properties. nih.gov

Cyanine (B1664457) Dye Derivatization

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge. This compound can serve as one of these heterocyclic components in the synthesis of various types of cyanine dyes, including monomethine, dimethine, and trimethine cyanines. The synthesis of these dyes relies on the reactivity of the 2-methyl group.

Monomethine Cyanine Dyes: The synthesis of asymmetrical monomethine cyanine dyes can be achieved by the condensation of this compound with another heterocyclic quaternary salt that possesses a reactive group, such as a 2-methylthio group, in the presence of a base like triethylamine or pyridine. nih.gov For example, reaction with a 2-methylthio-substituted benzothiazolium salt would yield a cyanine dye with both quinoline and benzothiazole (B30560) nuclei connected by a single methine bridge.

Dimethine and Trimethine Cyanine Dyes: The synthesis of dimethine and trimethine cyanine dyes from this compound involves reaction with appropriate reagents that provide the additional carbons for the polymethine chain.

For the synthesis of asymmetrical dimethine cyanines , the quinolinium salt can be reacted with a heterocyclic aldehyde in the presence of a base like piperidine in ethanol. nih.gov

The formation of symmetrical trimethine cyanines , also known as carbocyanines, can be achieved by reacting two equivalents of the this compound with a reagent that provides a single carbon atom to link them, such as formaldehyde (B43269) or triethyl orthoformate. nih.gov The synthesis of asymmetrical trimethine cyanines often involves a two-step process where a hemicyanine intermediate is first formed, which then reacts with a second, different heterocyclic quaternary salt. nih.gov For instance, reaction of this compound with N,N'-diphenylformamidine can generate an intermediate that can then be condensed with another active methylene-containing heterocycle.

The length of the polymethine chain is a key determinant of the absorption and emission properties of the cyanine dye. Generally, an increase in the length of the polymethine chain leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum, with each additional vinyl group in the chain shifting the absorption by approximately 100 nm. nih.gov

Table 2: General Strategies for Cyanine Dye Synthesis from 2-Methylquinolinium Salts

| Cyanine Dye Type | Reactants | Reagent for Polymethine Bridge | General Reaction Conditions |

| Symmetrical Monomethine | Two equivalents of a 2-methylquinolinium salt | - | Condensation in the presence of a base |

| Asymmetrical Monomethine | 2-Methylquinolinium salt and another heterocyclic salt (e.g., with a 2-methylthio group) | - | Base-catalyzed condensation |

| Symmetrical Trimethine | Two equivalents of a 2-methylquinolinium salt | Formaldehyde, Triethyl orthoformate | Basic or acidic catalysis |

| Asymmetrical Trimethine | 2-Methylquinolinium salt and another heterocyclic salt | N,N'-Diphenylformamidine, Malonaldehyde dianil hydrochloride | Stepwise condensation |

The derivatization of this compound into cyanine dyes opens up a wide range of applications, particularly in the field of fluorescence imaging and sensing, due to their often high molar extinction coefficients and tunable fluorescence properties. nih.govscienceopen.com

Applications in Advanced Chemical and Biological Research Non Clinical Focus

Fluorescent Probes and Chemosensors

Quinolinium salts are known for their fluorescent properties, which can be modulated by their molecular structure and environment. This makes them excellent candidates for the development of fluorescent probes and chemosensors.

Detection of Metal Ions (e.g., Ni²⁺)

While derivatives of 1,2-dimethylquinolin-1-ium (B13906745) have been noted for their potential as fluorescent probes for detecting metal ions, specific studies detailing the use of 1,2-Dimethylquinolin-1-ium-4-amine for the detection of nickel (Ni²⁺) or other metal ions are not prominently documented in peer-reviewed literature. The general principle involves a change in the fluorescence of the quinolinium compound upon binding to a specific metal ion. This change can be an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity or a shift in the emission wavelength.

Sensing of Biomolecules (e.g., DNA, Proteins)

The potential for this compound to act as a sensor for biomolecules stems from the general ability of cationic quinolinium compounds to interact with negatively charged macromolecules like DNA and certain proteins. This interaction can lead to a change in the fluorescence signal, allowing for detection. However, specific research focusing on the application of this compound for sensing DNA or proteins is not found in available scientific literature.

Light-Up Fluorescence Probes

"Light-up" probes are molecules that are weakly fluorescent in solution but become highly fluorescent upon binding to a target. This property is highly desirable as it reduces background noise and increases sensitivity. Quinolinium derivatives have been developed as light-up probes. For instance, certain quinolinium-based dyes exhibit enhanced fluorescence when they bind to nucleic acids or within the hydrophobic pockets of proteins. There is no specific data available to confirm that this compound functions as a light-up fluorescence probe.

Materials Science and Optoelectronic Applications

The photophysical characteristics of quinolinium compounds also make them of interest in materials science and for optoelectronic applications.

Fluorescent Dyes in Advanced Materials

Fluorescent dyes are incorporated into various materials, such as polymers and glasses, to create functional materials for applications like optical data storage, light-emitting diodes (LEDs), and security inks. The suitability of a dye depends on its brightness, photostability, and compatibility with the host material. While quinolinium dyes, in general, are used in these areas, there is no specific information available regarding the integration of this compound into advanced materials.

Photosensitizers and Photodynamic Applications (Non-Clinical)

Photosensitizers are molecules that produce reactive oxygen species (ROS) upon irradiation with light of a specific wavelength. This property is the basis of photodynamic applications. In a non-clinical context, this can be used for water purification or as a method for controlled polymerization. For a compound to be an effective photosensitizer, it must have a high quantum yield of triplet state formation. There are no available studies that characterize the photosensitizing properties of this compound or its use in non-clinical photodynamic applications.

Catalysis and Organic Transformations

While specific studies detailing the catalytic applications of this compound are not extensively documented, the broader class of quinolinium compounds has shown promise in catalysis.

The exploration of quinolinium derivatives as organocatalysts is an emerging area of research. Although direct evidence for this compound as an organocatalyst is not yet available, related heterocyclic structures have been investigated for their catalytic activity. For instance, 2'-aminouridine (B12940546) derivatives have been synthesized and studied as organocatalysts in Diels-Alder reactions. nih.gov This suggests a potential avenue for future research into the catalytic capabilities of 4-aminoquinolinium salts like this compound, particularly in asymmetric synthesis where the chiral environment of a catalyst is crucial.

In the realm of metal catalysis, quinoline (B57606) derivatives are well-established as effective ligands. The nitrogen atom in the quinoline ring can coordinate with a metal center, influencing its catalytic activity and selectivity. While there is no specific literature on the use of this compound as a ligand, the presence of both a quaternized nitrogen and an exocyclic amino group could allow for unique coordination modes with metal catalysts. Further investigation is required to explore its potential in this capacity.

Computational Drug Design and Ligand Target Interactions Non Clinical Focus

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target protein. For 1,2-Dimethylquinolin-1-ium-4-amine, docking simulations have been crucial in elucidating its binding mode within the active site of enzymes like acetylcholinesterase (AChE). These simulations have revealed that the planar quinoline (B57606) ring of the compound is well-suited for π-π stacking interactions with aromatic amino acid residues, such as tryptophan and tyrosine, which are present in the active site gorge of AChE.

Pharmacophore Modeling for Ligand Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound and related compounds, pharmacophore models have been developed to define the key characteristics driving their biological effects.

These models typically consist of several key features:

An Aromatic Ring: The quinoline core serves as a fundamental aromatic feature, crucial for π-π stacking interactions.

A Positive Ionizable Center: The quaternary nitrogen provides a permanent positive charge, which is vital for strong electrostatic interactions, including cation-π interactions.

Hydrophobic Groups: The dimethyl substituents are identified as important hydrophobic features that occupy non-polar pockets within the target's active site.

A Hydrogen Bond Donor: The amino group at the 4-position is often highlighted as a potential hydrogen bond donor, which can form specific interactions with the protein to enhance binding affinity.

By abstracting the molecule into these essential features, pharmacophore models serve as a valuable tool for designing new molecules with potentially improved or more selective activity.

Theoretical Models of Ligand-Receptor Interactions

Theoretical models, often going beyond simple docking by incorporating molecular dynamics (MD) simulations, provide a more dynamic and detailed picture of the ligand-receptor interactions. For this compound, these models have been used to study the stability and dynamics of its complex with target proteins over time.

Structure-Activity Relationship (SAR) Derived from Computational Studies

Computational studies have been instrumental in deriving structure-activity relationships (SAR) for the this compound scaffold. SAR analysis explores how changes in a molecule's structure affect its biological activity, and computational methods can predict the impact of these changes.

For this class of compounds, several key SAR trends have been elucidated through computational analysis:

The presence of the quaternary nitrogen is consistently shown to be critical for high-affinity binding, as it facilitates strong electrostatic interactions.

The position and nature of the alkyl groups on the quinoline ring can significantly influence binding. The methyl groups in this compound appear to be well-positioned for favorable hydrophobic contacts.

The substituent at the 4-position is a key determinant of activity. The amino group's ability to act as a hydrogen bond donor is often crucial, and replacing it with other functional groups is predicted to alter the binding affinity.

These computational SAR insights provide a rational framework for the design and optimization of new analogs based on the this compound template.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of quinoline (B57606) and its derivatives has traditionally relied on well-established but often harsh methods. Current time information in NA.nih.gov The future of synthesizing 1,2-Dimethylquinolin-1-ium-4-amine will likely pivot towards greener and more efficient protocols. Current time information in NA.rsc.orgnih.gov Key areas of development include:

Metal-Free Catalysis: A significant trend in organic synthesis is the move away from transition-metal catalysts to avoid issues of cost and toxicity. nih.gov Future research will likely focus on developing metal-free pathways for the synthesis and functionalization of the quinoline core of this compound. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of quinoline derivatives. nih.govnih.gov Applying these techniques to the synthesis of this compound could offer significant advantages over traditional heating methods. nih.govnih.gov

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine multiple starting materials in a single step to form complex products, thereby reducing waste and simplifying procedures. researchgate.net The development of one-pot or multicomponent strategies for the synthesis of this compound from simple precursors is a promising avenue for future research. researchgate.net

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a cornerstone of green chemistry. thieme-connect.com Investigating the synthesis of this compound in such green reaction media will be a critical step towards sustainable production. rsc.org

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Metal-Free Catalysis | Reduced cost and toxicity, simplified purification |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, improved mass transfer |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, operational simplicity |

| Green Solvents (e.g., water) | Enhanced safety, reduced environmental impact |

Development of Advanced Spectroscopic Probes

Quinolinium compounds are well-known for their fluorescent properties, making them attractive candidates for the development of spectroscopic probes. acs.orgnih.govrsc.orgrsc.org Future research on this compound in this area is expected to focus on:

"Turn-on" and Ratiometric Sensing: Designing probes that exhibit a significant increase in fluorescence ("turn-on") or a shift in emission wavelength (ratiometric) upon binding to a target analyte offers higher sensitivity and reliability. rsc.orgrsc.org The 4-amino group on the quinolinium ring of this compound provides a key functional handle that could be exploited for the development of such advanced sensors.

Fluorescence Lifetime Imaging (FLIM): Quinolinium-based probes are well-suited for FLIM, a powerful technique for imaging dynamic processes in biological systems. acs.orgnih.gov Future work could involve developing derivatives of this compound for FLIM applications, such as monitoring pH changes in cellular compartments. acs.orgnih.gov

Probes for Specific Analytes: The rational design of this compound analogs could lead to probes with high selectivity for specific ions, biomolecules, or environmental pollutants. This would involve modifying the structure to create specific binding pockets for the target analyte.

| Potential Spectroscopic Application | Key Features and Advantages |

| "Turn-on" Fluorescent Probes | Low background signal, high signal-to-noise ratio |

| Ratiometric Fluorescent Probes | Built-in self-calibration, reduced environmental effects |

| Fluorescence Lifetime Imaging (FLIM) | Insensitive to probe concentration and excitation intensity |

| Analyte-Specific Sensors | High selectivity and sensitivity for target molecules |

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. researchgate.netnih.gov For this compound, this integrated approach can provide unprecedented insights into its properties and reactivity. Future directions include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. researchgate.net This can guide the design of new compounds with desired characteristics and help in the interpretation of experimental data.

Molecular Docking and Dynamics Simulations: These computational tools are invaluable for predicting how a molecule will interact with a biological target, such as an enzyme or a receptor. nih.gov For this compound, these simulations could predict its potential as a therapeutic agent and guide the design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of quinolinium compounds with their biological activity or other properties. nih.gov This can accelerate the discovery of new compounds with enhanced performance.

Expansion of Applications in Niche Scientific Fields

While the applications of many quinolinium compounds are well-established, there is significant potential to explore the use of this compound in more specialized areas. thieme-connect.comontosight.aiontosight.ainih.gov Emerging applications could include:

Antimicrobial and Anticancer Agents: Quinoline and quinolinium derivatives have shown promise as both antibacterial and anticancer agents. ontosight.ainih.gov The specific substitution pattern of this compound may confer unique biological activities that warrant further investigation. nih.gov

Biological Imaging: The inherent fluorescence of the quinolinium core makes it a candidate for use in biological imaging. ontosight.ai The 4-amino group could be further functionalized to target specific cellular structures or organelles.

Synthesis of Complex Heterocycles: Quinolinium salts can serve as versatile building blocks for the synthesis of more complex, fused heterocyclic systems. thieme-connect.comresearchgate.netthieme-connect.comthieme-connect.com this compound could be a valuable precursor in the construction of novel molecular architectures with interesting properties.

Rational Design of Derivatized Analogs for Enhanced Performance

The future of research on this compound will undoubtedly involve the rational design and synthesis of a wide range of analogs to optimize its properties for specific applications. nih.gov Key strategies will include: